molecular formula C11H12N2O5 B14370740 N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide CAS No. 93929-04-5

N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide

Cat. No.: B14370740
CAS No.: 93929-04-5
M. Wt: 252.22 g/mol
InChI Key: VUFNBVZTXATQCE-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide is an organic compound that belongs to the class of nitrobenzenes. These compounds contain a benzene ring with a nitro group attached. This particular compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and an acetamide moiety, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide typically involves the following steps:

    Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Acetylation: The acetamide moiety is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, hydroxylation, and acetylation processes, often carried out in continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: It may affect signaling pathways, metabolic pathways, and other cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxy-2-nitrophenyl)acetamide: Similar structure but differs in the position of the hydroxy and nitro groups.

    N-(2-Hydroxy-5-nitrophenyl)acetamide: Another isomer with different positions of the functional groups.

Uniqueness

N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its isomers and other related compounds.

Properties

CAS No.

93929-04-5

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

N-[3-hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide

InChI

InChI=1S/C11H12N2O5/c1-7(15)12-9(6-14)11(16)8-4-2-3-5-10(8)13(17)18/h2-5,9,14H,6H2,1H3,(H,12,15)

InChI Key

VUFNBVZTXATQCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CO)C(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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